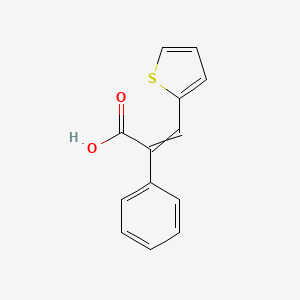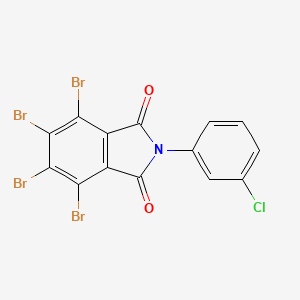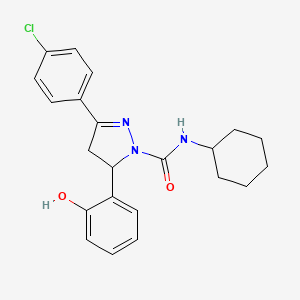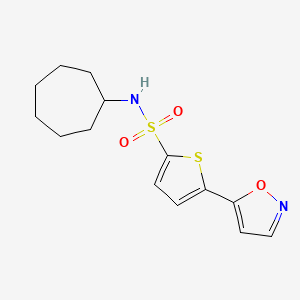![molecular formula C19H15Cl2NO3 B12481725 1-(1,3-benzodioxol-5-yl)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B12481725.png)
1-(1,3-benzodioxol-5-yl)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE is a complex organic compound that features a benzodioxole moiety and a furan ring substituted with dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzodioxole derivative with a furan derivative under palladium catalysis . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an anticancer agent, particularly against prostate and pancreatic cancer cell lines .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to induce apoptosis in cancer cells makes it a candidate for further drug development .
Industry
In the industrial sector, (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole moiety but differs in its overall structure and applications.
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine: Another compound with a benzodioxole group, used in different chemical contexts.
1,3-Benzodioxol-5-Ylmethylamine: Similar in structure but with different functional groups and reactivity.
Uniqueness
What sets (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE apart is its combination of a benzodioxole moiety with a dichlorophenyl-substituted furan ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H15Cl2NO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C19H15Cl2NO3/c20-13-2-4-16(21)15(8-13)17-6-3-14(25-17)10-22-9-12-1-5-18-19(7-12)24-11-23-18/h1-8,22H,9-11H2 |
InChI Key |
IDKGNNVMESZALX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12481653.png)
![2-[(2-methylfuran-3-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12481657.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12481663.png)

![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12481670.png)

![N-{2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B12481679.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B12481683.png)

![2-[Ethyl-(4-fluoro-benzenesulfonyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12481692.png)

![2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B12481696.png)
![4-Amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12481718.png)
![7-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12481719.png)
